molecular formula C23H34N6O3S B11246947 2-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

2-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B11246947
M. Wt: 474.6 g/mol
InChI Key: PVACIDNESZGAIK-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring dual piperazine substituents at positions 2 and 6, with a 4-methoxy-2,5-dimethylbenzenesulfonyl group and a 4-methylpiperazine moiety, respectively. Its molecular formula is C24H33N5O3S, with a calculated molecular weight of ~483 g/mol. Structural elucidation of such compounds typically relies on advanced spectroscopic techniques, including 1H-NMR and 13C-NMR, as demonstrated in studies of analogous molecules .

Properties

Molecular Formula

C23H34N6O3S

Molecular Weight

474.6 g/mol

IUPAC Name

2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C23H34N6O3S/c1-17-15-21(18(2)14-20(17)32-5)33(30,31)29-12-10-28(11-13-29)23-24-19(3)16-22(25-23)27-8-6-26(4)7-9-27/h14-16H,6-13H2,1-5H3

InChI Key

PVACIDNESZGAIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCN(CC4)C)C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of Compound 6g involves several steps. While I don’t have access to proprietary industrial methods, here’s a general outline:

    Starting Materials: Begin with suitable precursors, including piperazine derivatives and substituted pyrimidines.

    Functionalization: Introduce the 4-methoxy-2,5-dimethylbenzenesulfonyl group onto the piperazine ring.

    Substitution: Replace specific hydrogen atoms with methyl groups to form the final compound.

Reaction Conditions::
  • Temperature, solvent, and catalysts play crucial roles in each step.
  • Detailed reaction conditions would depend on the specific synthetic route employed.

Chemical Reactions Analysis

Reactions Undergone:: Compound 6g may undergo various reactions, including:

    Oxidation: Oxidative transformations of functional groups.

    Reduction: Reduction of specific bonds.

    Substitution: Substituting functional groups.

    Other Transformations: Depending on the context, it might participate in other reactions.

Common Reagents and Conditions::

    Oxidation: Common oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., alkyl halides, amines).

Major Products:: The specific products formed during these reactions would vary based on reaction conditions and regioselectivity.

Scientific Research Applications

Compound 6g has garnered interest in several fields:

Mechanism of Action

Compound 6g’s mechanism involves inhibiting acetylcholinesterase (AChE). By blocking AChE activity, it increases acetylcholine levels, potentially improving cognitive function. Further studies are needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Analysis

The table below compares the target compound with two analogs from the evidence:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Crystallographic System Synthesis Highlights
Target Compound C24H33N5O3S ~483 4-Methoxy-2,5-dimethylbenzenesulfonyl, 4-methylpiperazinyl, methylpyrimidine Not reported Hypothetical: Piperazine coupling, chromatography
4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine C22H28N6O3S2 496.62 Methanesulfonyl, morpholin-4-yl, thienopyrimidine Not provided Reflux in formic acid, DCM extraction
2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine C16H18N4O2 298.34 Benzodioxolylmethyl, pyrimidine Orthorhombic (Pccn), a=21.3085 Å Single-crystal X-ray diffraction

Key Observations :

  • Substituent Effects : The target compound’s bulky benzenesulfonyl group contrasts with the smaller methanesulfonyl group in , likely increasing steric hindrance and lipophilicity. The benzodioxolylmethyl group in introduces aromaticity but lacks sulfonyl functionalization, which may reduce solubility compared to the target .
  • Crystallography : While the target lacks crystallographic data, ’s orthorhombic system (space group Pccn) highlights how structural symmetry influences packing efficiency—a factor critical for bioavailability .

Research Findings and Implications

  • Lumping Strategy Relevance : Compounds with shared piperazine-pyrimidine scaffolds (e.g., target, ) may be grouped for predictive modeling of reactivity or toxicity, as their structural similarities suggest analogous behavior in biological systems .
  • No toxicity or pharmacokinetic data for the target compound is available in the evidence, necessitating further experimental validation.

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